molecular formula C15H13ClO3 B1254286 2-(4-chlorophenoxy)-3-phenylpropanoic acid

2-(4-chlorophenoxy)-3-phenylpropanoic acid

Cat. No.: B1254286
M. Wt: 276.71 g/mol
InChI Key: CPBLTMSKPQDJPW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-CPP typically involves the reaction of 4-chlorophenol with 3-phenylpropanoic acid. The process can be summarized as follows:

    Esterification: 4-chlorophenol is reacted with 3-phenylpropanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding ester.

    Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield 3-phenyl-2-(4-chlorophenoxy)propanoic acid.

Industrial Production Methods: Industrial production of 3-phenyl-CPP may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-phenyl-CPP.

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-CPP undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenoxypropanoic acids.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Research has explored its potential as a therapeutic agent for conditions such as hypertension and kidney disorders.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-phenyl-CPP involves its interaction with specific molecular targets. For example, it has been shown to inhibit ClC-K chloride channels in the kidney, leading to diuretic and antihypertensive effects . The compound binds to the channel and blocks the flow of chloride ions, thereby modulating renal function.

Comparison with Similar Compounds

    2-(4-chlorophenoxy)propanoic acid: Similar structure but lacks the phenyl group.

    3-phenylpropanoic acid: Lacks the chlorophenoxy group.

    4-chlorophenol: Lacks the propanoic acid backbone.

Uniqueness: 3-phenyl-CPP is unique due to the presence of both phenyl and chlorophenoxy groups, which confer specific chemical and biological properties. Its ability to inhibit ClC-K chloride channels with high potency distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

2-(4-chlorophenoxy)-3-phenylpropanoic acid

InChI

InChI=1S/C15H13ClO3/c16-12-6-8-13(9-7-12)19-14(15(17)18)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18)

InChI Key

CPBLTMSKPQDJPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)Cl

Synonyms

2-(4-chlorophenoxy)-3-phenylpropanoic acid
2-ClPhO-PhPrA
3-phenyl-2-(p-chlorophenoxy)propionic acid

Origin of Product

United States

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